molecular formula C12H9Cl2N B1277965 4-Amino-3',5'-dichlorobiphenyl CAS No. 405058-01-7

4-Amino-3',5'-dichlorobiphenyl

Cat. No.: B1277965
CAS No.: 405058-01-7
M. Wt: 238.11 g/mol
InChI Key: IELLSGLWKOTCFM-UHFFFAOYSA-N
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Description

4-Amino-3',5'-dichlorobiphenyl is a useful research compound. Its molecular formula is C12H9Cl2N and its molecular weight is 238.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and Structural Studies

The molecular docking, vibrational, structural, electronic, and optical studies of compounds related to 4-Amino-3',5'-dichlorobiphenyl have been conducted. For example, investigations into 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid reveal its potential as a nonlinear optical material. Natural bond orbital (NBO) analysis indicates stability due to hyper-conjugative interactions and charge delocalization. This compound exhibits potential biological activities, including inhibition of Placenta growth factor (PIGF-1), indicating pharmacological importance (Vanasundari et al., 2018).

Synthesis and Anticancer Applications

Innovative synthesis methods, like ultrasound-promoted synthesis of novel derivatives, have been explored. These derivatives demonstrate significant in-vitro anticancer activities against various human tumor cell lines. Docking studies of these compounds have shown effective binding in the active site of the thymidylate synthase enzyme, a critical target in cancer therapy (Tiwari et al., 2016).

Environmental Applications

Compounds similar to this compound have been used in the development of antisera for environmental analysis. Antisera specific to chlorinated biphenyl species have been produced, enabling the potential for radioimmunoassays in environmental sampling, particularly for determining concentrations of Aroclors, which are mixtures of polychlorinated biphenyls (Luster et al., 1979).

Enzymatic and Metabolic Studies

Research on the enzymatic degradation of chlorobiphenyls has provided insights into how environmental contaminants are processed. For instance, studies on the biphenyl dioxygenase from Burkholderia xenovorans have shown how mutations in specific amino acids can influence the metabolite profile and degradation of chlorinated biphenyls, important for understanding the biodegradation of environmental pollutants (Barriault & Sylvestre, 2004).

Corrosion Inhibition

Investigations into corrosion inhibition properties of derivatives have been conducted. For example, 4-amino-1, 2,4-triazole derivatives have demonstrated efficacy as corrosion inhibitors for mild steel in acidic media. This research is vital for industrial applications, particularly in materials science and engineering (Elbelghiti et al., 2016).

Chemical Interactions and Drug Design

Studies on the interaction of derivatives with DNA have been instrumental in understanding the structure and physical properties of DNA, which is crucial for drug design. For instance, a derivative of this compound showed a non-intercalative mode of interaction with DNA, a significant finding in the field of pharmacology and biochemistry (Dehkordi et al., 2015).

Safety and Hazards

“4-Amino-3’,5’-dichlorobiphenyl” is considered hazardous. It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

4-(3,5-dichlorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N/c13-10-5-9(6-11(14)7-10)8-1-3-12(15)4-2-8/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELLSGLWKOTCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433415
Record name 4-Amino-3',5'-dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405058-01-7
Record name 4-Amino-3',5'-dichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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